Cas no 1704067-42-4 (4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine)

4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine is a brominated aromatic diamine derivative featuring a tert-butyldimethylsilyl (TBDMS)-protected hydroxyethyl group. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical building blocks. The TBDMS group enhances stability and solubility, facilitating controlled reactivity in multi-step synthetic routes. The presence of both amine and bromo functional groups allows for selective modifications, making it valuable in cross-coupling reactions and nucleophilic substitutions. Its well-defined structure and functional group compatibility make it suitable for applications in medicinal chemistry and materials science, where precise molecular design is critical.
4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine structure
1704067-42-4 structure
Product name:4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
CAS No:1704067-42-4
MF:C14H25BrN2OSi
MW:345.350603818893
MDL:MFCD28400278
CID:4703397

4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
    • AM87734
    • 4-Bromo-N1-(2-((t-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
    • 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
    • MDL: MFCD28400278
    • Inchi: 1S/C14H25BrN2OSi/c1-14(2,3)19(4,5)18-9-8-17-13-7-6-11(15)10-12(13)16/h6-7,10,17H,8-9,16H2,1-5H3
    • InChI Key: FLMMCEBYFGWAJH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)N)NCCO[Si](C)(C)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 281
  • Topological Polar Surface Area: 47.3

4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D626308-1g
4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
1704067-42-4 97%
1g
$1520 2025-02-26
TRC
B011102-250mg
4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
1704067-42-4
250mg
$ 270.00 2022-06-07
TRC
B011102-500mg
4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
1704067-42-4
500mg
$ 450.00 2022-06-07
eNovation Chemicals LLC
D626308-1g
4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
1704067-42-4 97%
1g
$1520 2024-05-24
eNovation Chemicals LLC
D626308-1g
4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
1704067-42-4 97%
1g
$1520 2025-02-21

4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine Related Literature

Additional information on 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine

Research Briefing on 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine (CAS: 1704067-42-4)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine (CAS: 1704067-42-4) as a key intermediate in the synthesis of novel therapeutic agents. This compound, characterized by its unique bromo and silyl-protected hydroxyethyl functionalities, has garnered attention for its potential applications in drug discovery and development. The following briefing synthesizes the latest research findings related to this compound, focusing on its synthetic utility, biological relevance, and emerging applications.

The compound 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds. Recent studies have demonstrated its efficacy in the preparation of benzimidazole derivatives, which are known for their broad-spectrum pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The bromo substituent at the 4-position facilitates further functionalization via cross-coupling reactions, while the silyl-protected hydroxyethyl group offers a handle for subsequent deprotection and derivatization.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine as a precursor for the synthesis of small-molecule inhibitors targeting protein kinases involved in inflammatory pathways. The study reported a high-yielding, multi-step synthesis route, underscoring the compound's stability and reactivity under various conditions. Kinetic assays revealed that the derived inhibitors exhibited nanomolar affinity for their targets, suggesting the potential of this intermediate in the development of next-generation anti-inflammatory drugs.

Another notable application of this compound was explored in a recent Nature Communications article, where it was employed in the synthesis of fluorescent probes for imaging cellular redox states. The bromo- and diamine functionalities enabled the incorporation of the compound into a larger conjugated system, resulting in probes with high selectivity for reactive oxygen species (ROS). These probes demonstrated utility in real-time monitoring of oxidative stress in cancer cells, providing valuable insights into tumor microenvironment dynamics.

From a safety and scalability perspective, recent process chemistry studies have optimized the large-scale production of 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine. A 2024 report in Organic Process Research & Development detailed a cost-effective and environmentally benign synthetic route, employing continuous flow chemistry to enhance yield and purity. These advancements address previous challenges associated with the compound's synthesis, making it more accessible for industrial applications.

In conclusion, 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine (CAS: 1704067-42-4) continues to emerge as a critical intermediate in medicinal chemistry, with demonstrated utility in drug discovery, probe development, and process optimization. Ongoing research is expected to further expand its applications, particularly in targeted therapy and diagnostic tool development. Future studies may explore its potential in covalent inhibitor design and as a component of antibody-drug conjugates (ADCs).

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